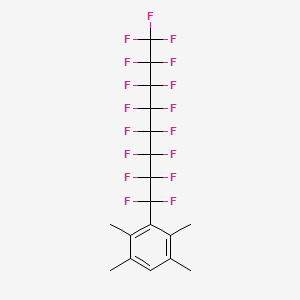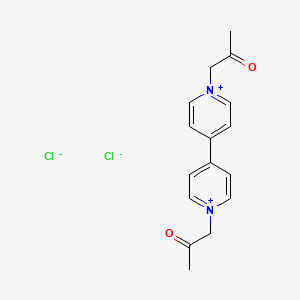
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is a fluorinated aromatic compound characterized by the presence of a heptadecafluorooctyl group attached to a tetramethylbenzene ring. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,4,5-tetramethylbenzene and heptadecafluorooctyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinated compound. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the heptadecafluorooctyl group to the tetramethylbenzene ring.
Catalysts and Solvents: Palladium catalysts, such as palladium acetate, are used along with phosphine ligands. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the fluorinated group provides significant resistance to these reactions.
Coupling Reactions: The heptadecafluorooctyl group can be further functionalized through coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids.
Applications De Recherche Scientifique
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is primarily related to its hydrophobic and fluorinated nature. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- 4-(Heptadecafluorooctyl)aniline
- Heptafluorobutyric anhydride
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is unique due to its specific combination of a highly fluorinated alkyl chain and a tetramethyl-substituted aromatic ring. This combination imparts exceptional thermal stability, chemical resistance, and hydrophobicity, distinguishing it from other similar compounds.
Propriétés
| 80790-96-1 | |
Formule moléculaire |
C18H13F17 |
Poids moléculaire |
552.3 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H13F17/c1-6-5-7(2)9(4)10(8(6)3)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h5H,1-4H3 |
Clé InChI |
ZOGQTAVALQSFND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)

